3-Amino-5-methoxy-1H-pyrazole-4-carboxamide 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 111375-25-8
VCID: VC20852518
InChI: InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
SMILES: COC1=C(C(=NN1)N)C(=O)N
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

CAS No.: 111375-25-8

Cat. No.: VC20852518

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide - 111375-25-8

Specification

CAS No. 111375-25-8
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
IUPAC Name 3-amino-5-methoxy-1H-pyrazole-4-carboxamide
Standard InChI InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9)
Standard InChI Key IYCFIZNNSUHJFR-UHFFFAOYSA-N
Isomeric SMILES COC1=NNC(=C1C(=O)N)N
SMILES COC1=C(C(=NN1)N)C(=O)N
Canonical SMILES COC1=NNC(=C1C(=O)N)N

Introduction

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they have been extensively studied for their potential therapeutic benefits.

Synthesis Methods

The synthesis of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from simpler pyrazoles or related compounds. Common methods include:

  • Condensation Reactions: These involve combining appropriate precursors under conditions that facilitate the formation of new bonds.

  • Substitution Reactions: These are used to introduce specific functional groups onto the pyrazole ring.

  • Amidation: This step involves converting carboxyl groups into carboxamides.

Synthesis StepReaction ConditionsYield
CondensationHigh temperature with catalystsVariable
SubstitutionMild conditions with nucleophilesModerate
AmidationAcid chlorides or coupling agentsHigh

Biological Activities

Pyrazoles have been explored for various biological activities due to their ability to interact with enzymes and receptors involved in disease processes.

Antimicrobial Activity

Some studies suggest that certain pyrazoles exhibit antimicrobial properties by inhibiting bacterial growth or interfering with viral replication mechanisms.

Anti-inflammatory Activity

Pyrazoles can act as anti-inflammatory agents by modulating inflammatory pathways, potentially reducing inflammation-related damage in tissues.

Anticancer Activity

Research has indicated that certain pyrazoles may possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells.

Research Findings

Recent research on similar compounds within the pyrazole family highlights their potential therapeutic applications:

Table: Biological Activities of Related Pyrazoles

CompoundBiological Activity
Pyazole DerivativesAntimicrobial
Substituted PyazolonesAnti-inflammatory
Aminopyrazone DerivativesPotential Anticancer Agents

While specific data on "3-Amino-5-methoxy-1H-pyazolecarboxamide" might be limited due to its specialized nature, related compounds provide insights into possible avenues for further investigation.

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